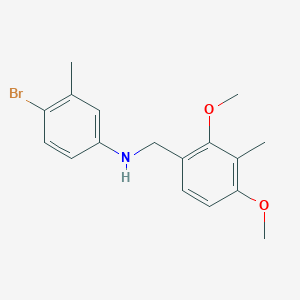
(4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine
Descripción general
Descripción
(4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine, also known as BDMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. BDMC belongs to the class of phenethylamines and has been studied extensively for its potential use in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine is not fully understood, but it is believed to act by modulating various signaling pathways in the body. (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells. (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine has also been shown to activate certain signaling pathways that are involved in the regulation of cell death.
Biochemical and Physiological Effects:
(4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine has also been shown to have significant pharmacological properties, which make it a useful tool for studying various diseases. However, one limitation of using (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine, including the optimization of its synthesis and purification methods, the identification of its exact mechanism of action, and the development of more potent and selective analogs. (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine may also be studied for its potential use in combination with other drugs for the treatment of various diseases. Additionally, (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine may be studied for its potential use in the development of diagnostic tools for the detection of certain diseases.
Aplicaciones Científicas De Investigación
(4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine has significant anticancer properties and can induce cell death in cancer cells. (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine has also been shown to have neuroprotective effects and can prevent the formation of toxic protein aggregates in the brain.
Propiedades
IUPAC Name |
4-bromo-N-[(2,4-dimethoxy-3-methylphenyl)methyl]-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-11-9-14(6-7-15(11)18)19-10-13-5-8-16(20-3)12(2)17(13)21-4/h5-9,19H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDPJAQHAWHMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=C(C(=C(C=C2)OC)C)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(2,4-dimethoxy-3-methylphenyl)methyl]-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3459033.png)
![4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3459034.png)
![ethyl 1-{[(benzoylamino)carbonothioyl]amino}-3,3-dimethyl-3,4-dihydro-2-naphthalenecarboxylate](/img/structure/B3459044.png)
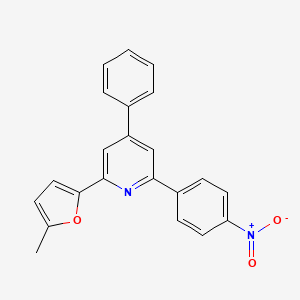
![1,1'-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)ethanone]](/img/structure/B3459053.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3459060.png)
![N-{2-(4-methoxyphenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B3459066.png)
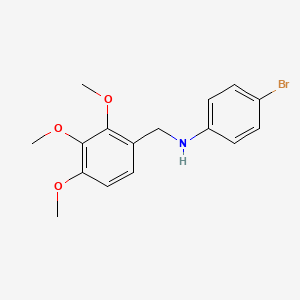
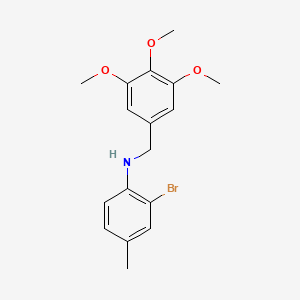
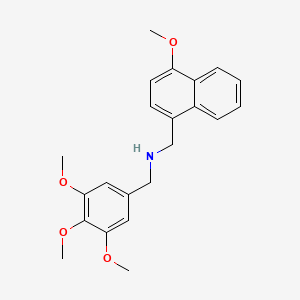
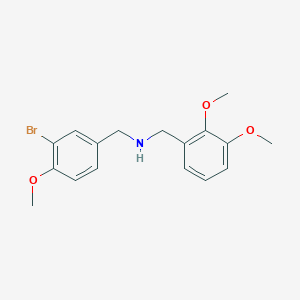
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3459117.png)

![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3459143.png)